molecular formula C18H19ClN2O2 B11117614 N-benzyl-N'-(5-chloro-2-methylphenyl)butanediamide

N-benzyl-N'-(5-chloro-2-methylphenyl)butanediamide

Cat. No.: B11117614
M. Wt: 330.8 g/mol
InChI Key: VKOLAHZQEPJTST-UHFFFAOYSA-N
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Description

N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE is an organic compound with a complex structure that includes a benzyl group, a chlorinated methylphenyl group, and a succinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE typically involves the reaction of N-benzyl-5-chloro-2-methylaniline with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-benzyl-N'-(5-chloro-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H19ClN2O2/c1-13-7-8-15(19)11-16(13)21-18(23)10-9-17(22)20-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)(H,21,23)

InChI Key

VKOLAHZQEPJTST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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